molecular formula C10H7F3N2O2S B7889392 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole

2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole

Cat. No.: B7889392
M. Wt: 276.24 g/mol
InChI Key: MMRMBCHTEDZNBJ-UHFFFAOYSA-N
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Description

2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole is a chemical compound known for its unique structural properties and reactivity. It contains a phenyl group, a trifluoromethylsulfonyl group, and an imidazole ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole typically involves the reaction of phenyl imidazole with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Bases: Triethylamine, potassium carbonate

    Solvents: Dichloromethane, toluene

    Catalysts: Palladium-based catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole involves its ability to interact with various molecular targets through its functional groups. The trifluoromethylsulfonyl group is highly electron-withdrawing, which can influence the reactivity of the imidazole ring and the phenyl group. This compound can participate in various pathways, including nucleophilic substitution and electrophilic addition, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
  • 2-((Perfluorooctyl)sulfonyl)-1-phenylpropan-1-one
  • 3′,5′-Bis(trifluoromethyl)acetophenone

Uniqueness

2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole is unique due to its combination of a phenyl group, a trifluoromethylsulfonyl group, and an imidazole ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2-phenyl-1-(trifluoromethylsulfonyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2S/c11-10(12,13)18(16,17)15-7-6-14-9(15)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRMBCHTEDZNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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